molecular formula C11H15BO4 B1427859 [4-(Oxolan-3-ylmethoxy)phenyl]boronic acid CAS No. 1334399-57-3

[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid

Cat. No. B1427859
M. Wt: 222.05 g/mol
InChI Key: ZIGFFVANMXQZLE-UHFFFAOYSA-N
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Description

“[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid” is a chemical compound with the CAS Number: 1334399-57-3 . It has a molecular weight of 222.05 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of boronic acids and their derivatives is often achieved through the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular formula of “[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid” is C11H15BO4 . The InChI Code for this compound is 1S/C11H15BO4/c13-12(14)10-1-3-11(4-2-10)16-8-9-5-6-15-7-9/h1-4,9,13-14H,5-8H2 .


Chemical Reactions Analysis

Boronic acids, including “[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid”, are highly valuable building blocks in organic synthesis . They are used in various transformations, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

“[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid” is a powder that is stored at room temperature . It has a molecular weight of 222.05 . .

Scientific Research Applications

Optical Modulation and Sensing

  • Phenyl boronic acids (PBA), including derivatives similar to [4-(Oxolan-3-ylmethoxy)phenyl]boronic acid, are crucial in optical modulation. They are used for saccharide recognition due to their ability to bind to pendant diols. A study demonstrated the use of PBAs for aqueous dispersion of single-walled carbon nanotubes (SWNTs), with implications for near-infrared fluorescence modulation in response to saccharide binding (Mu et al., 2012).

Molecular Recognition and Sensor Development

  • Boronic acid derivatives, including structures similar to [4-(Oxolan-3-ylmethoxy)phenyl]boronic acid, are used in the development of relay fluorescence probes. These probes can detect ions like Fe3+ and F- with high selectivity and sensitivity, which has implications for in vivo and in vitro applications, such as detecting these ions in living cells (Selvaraj et al., 2019).

Biomedical and Antiviral Applications

  • Phenylboronic-acid-modified nanoparticles, incorporating structures like [4-(Oxolan-3-ylmethoxy)phenyl]boronic acid, show potential as antiviral therapeutics. These nanoparticles have been studied for their ability to inhibit viral entry, particularly against the Hepatitis C virus, demonstrating a novel approach in antiviral therapy (Khanal et al., 2013).

Organic Chemistry and Synthesis

  • Boronic acid derivatives are integral in various organic synthesis processes. For example, they play a role in the catalysis of reactions such as the aza-Michael addition, highlighting their versatility in the synthesis of densely functionalized cyclohexanes (Hashimoto et al., 2015).

Biomedical Material Development

  • Boronic acid polymers, including compounds similar to [4-(Oxolan-3-ylmethoxy)phenyl]boronic acid, have seen application in various biomedical fields such as HIV, obesity, diabetes, and cancer treatment. These polymers are valued for their unique reactivity, solubility, and responsive nature, leading to the development of new biomaterials (Cambre & Sumerlin, 2011).

Sensing Applications

  • Boronic acids are increasingly utilized in sensing applications due to their interactions with diols and Lewis bases. This includes the detection of biological active substances, which is crucial for disease prevention, diagnosis, and treatment. The versatility of boronic acids in this field encompasses applications ranging from biological labeling and protein manipulation to the development of therapeutics and sensors (Lacina, Skládal, & James, 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[4-(oxolan-3-ylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c13-12(14)10-1-3-11(4-2-10)16-8-9-5-6-15-7-9/h1-4,9,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGFFVANMXQZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2CCOC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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